![molecular formula C9H8N4O B2444421 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime CAS No. 338757-51-0](/img/structure/B2444421.png)
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime
Overview
Description
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a phenyl group attached to a triazole ring, with an oxime functional group at the 4-carbaldehyde position
Mechanism of Action
Target of Action
Triazole compounds, a class to which this compound belongs, are known for their excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It’s known that the important photophysical nature of triazole systems is the transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially be a part of the interaction of the compound with its targets.
Biochemical Pathways
Triazole compounds are known to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
1,2,3-triazole-based scaffolds have several convenient attributes such as immense chemical reliability (generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature), effective dipole moment, capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as high stability to metabolic degradation .
Result of Action
1,2,3-triazole and its derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc . This suggests that the compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This suggests that the synthesis environment could potentially influence the properties of the compound.
Preparation Methods
The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime typically involves a multi-step process. One common method includes the following steps:
Formation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction, followed by oxidation or hydrolysis.
Conversion to oxime: The aldehyde group in 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime has the molecular formula and a molecular weight of 188.19 g/mol. The compound features a triazole ring, which is known for its diverse reactivity and biological activity. The oxime functional group enhances its chemical properties, making it suitable for various applications.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of bioactive compounds with potential anticancer, antifungal, and antimicrobial properties. Its structure allows for modifications that can enhance biological activity.
Key Findings:
- Anticancer Activity: Studies indicate that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values range from 10 µM to 25 µM, demonstrating promising potency against these cells .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Derivative A | 0.21 | Xanthine oxidase inhibitor |
Derivative B | 26.13 | Moderate inhibitor |
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. In vitro studies revealed its effectiveness against various bacterial strains and fungi.
Case Study:
In one study, the compound inhibited the growth of Candida species at concentrations as low as 5 µg/mL, indicating its potential as a therapeutic agent against fungal infections.
Materials Science
The compound is also utilized in materials science for the development of novel materials with unique properties. Its ability to form coordination complexes allows it to act as a ligand in various applications.
Organic Synthesis
As a versatile building block, this compound is employed in organic synthesis to create complex organic molecules. Its reactivity facilitates the formation of various derivatives through oxidation and substitution reactions.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can significantly alter its biological activity. Substituting different groups on the phenyl ring can enhance potency and selectivity against specific biological targets.
Comparison with Similar Compounds
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime can be compared with other triazole derivatives such as:
1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the oxime group, which may result in different reactivity and biological activity.
1-ethyl-1H-1,2,4-triazole-5-carbaldehyde: Contains an ethyl group and a different triazole ring structure, leading to distinct chemical properties.
4-phenyl-1H-1,2,3-triazole: Lacks the carbaldehyde and oxime groups, affecting its chemical behavior and applications.
Biological Activity
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde oxime is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
This compound features a unique structure that enhances its reactivity and biological activity. The compound undergoes various chemical reactions, including oxidation and reduction, which can influence its pharmacological properties. For instance, the oxime group can be oxidized to form nitrile oxides under specific conditions.
Mechanism of Action
Triazole compounds are known for their ability to interact with biomolecular targets due to their electronic properties and stability against hydrolysis. The compound's ability to transform between enol and keto forms after excited-state proton transfer is crucial for its biological activity.
Biological Activity
The biological activities of this compound have been investigated in several studies:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For example, compounds derived from triazoles have shown potent inhibition against various bacterial and fungal strains. In one study, synthesized triazole derivatives demonstrated impressive antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL .
Anticancer Properties
Triazole-based compounds have been studied for their anticancer potential. They are known to induce apoptosis in cancer cells through intrinsic mitochondrial pathways. Specific derivatives have been shown to activate caspase pathways leading to cell death in cancerous cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmission; thus, inhibitors can have therapeutic applications in conditions like organophosphate poisoning .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high stability and solubility due to its chemical structure. Its resistance to metabolic degradation enhances its potential as a drug candidate.
Properties
IUPAC Name |
(NE)-N-[(1-phenyltriazol-4-yl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-7,14H/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCGKTIQIFVNGB-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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